molecular formula C33H40N2O9 B1672293 Isoreserpine CAS No. 482-85-9

Isoreserpine

Cat. No. B1672293
CAS RN: 482-85-9
M. Wt: 608.7 g/mol
InChI Key: QEVHRUUCFGRFIF-VPHNHGCZSA-N
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Description

Isoreserpine is an indole alkaloid . It is used for research and development purposes and is not advised for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of Isoreserpine involves several steps. R.B. Woodward’s group reported the first synthesis of Reserpine in 1956 . They used conformational analysis and stereoelectronic effects to develop the stereopoints in this complex problem . They recognized that the E-ring has a dense array of 5 asymmetric centers in a six-membered E ring . They converted Isoreserpine to Reserpine by introducing conformational strain in an otherwise comfortable molecule .


Molecular Structure Analysis

The molecular formula of Isoreserpine is C33H40N2O9 . Its average mass is 608.679 Da and its monoisotopic mass is 608.273376 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoreserpine are complex. For instance, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction . This cycloaddition reaction developed a concave phase and a convex phase in the product that guided further modifications on this intermediate .


Physical And Chemical Properties Analysis

Isoreserpine has a density of 1.3±0.1 g/cm3 . Its boiling point is 700.1±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 102.5±3.0 kJ/mol . The flash point is 377.2±32.9 °C . The index of refraction is 1.620 .

Safety and Hazards

Isoreserpine should be handled with care. Avoid dust formation, breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Isoreserpine, an epimer of reserpine , primarily targets the beta-catenin and Siah-1 proteins . Beta-catenin plays a crucial role in cell-cell adhesion and gene transcription, while Siah-1 is involved in the ubiquitin-proteasome pathway for protein degradation .

Mode of Action

Isoreserpine promotes the degradation of intracellular beta-catenin by up-regulating Siah-1 . This interaction results in a decrease in the level of intracellular beta-catenin, which subsequently affects the expression of beta-catenin/T-cell factor (TCF)-dependent genes .

Biochemical Pathways

The primary biochemical pathway affected by isoreserpine is the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. By promoting the degradation of beta-catenin, isoreserpine inhibits the Wnt signaling pathway, leading to the repression of beta-catenin/TCF-dependent genes, such as cyclin D1 and c-myc .

Pharmacokinetics

Its parent compound, reserpine, is known to have a bioavailability of 50% . It undergoes metabolism in the gut and liver, and has an elimination half-life with an average of 33 hours

Result of Action

The molecular effect of isoreserpine’s action is the degradation of intracellular beta-catenin and the up-regulation of Siah-1 . On a cellular level, this leads to the suppression of HCT116 colon cancer cell proliferation by repressing the expression of beta-catenin/TCF-dependent genes .

Action Environment

Additionally, individual factors such as genetics, stress, and drug use can influence the efficacy of similar drugs

properties

IUPAC Name

methyl (1S,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24+,27-,28+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHRUUCFGRFIF-VPHNHGCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858952
Record name Isoreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoreserpine

CAS RN

482-85-9
Record name Isoreserpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoreserpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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